Isorhapontin
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Overview
Description
Isorhapontin is a naturally occurring polyphenolic compound that is found in various plants like grapes, peanuts, and berries. It belongs to the stilbenoid family of compounds and is known for its potent antioxidant and anti-inflammatory properties. In recent years, this compound has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Anticancer Properties in Bladder Cancer Isorhapontigenin (ISO) has demonstrated notable anticancer effects in human bladder cancer cells. It induces cell-cycle G0–G1 arrest and downregulates cyclin D1 expression by inhibiting specific protein 1 (SP1) transactivation. This leads to a significant inhibitory effect on cancer cell growth (Fang et al., 2013). Additionally, ISO triggers apoptosis and inhibits anchorage-independent growth of bladder cancer cells through the downregulation of the SP1/XIAP pathway (Fang et al., 2012).
Effects on Prostate Cancer Isorhapontigenin has been found to inhibit cell growth and induce apoptosis in prostate cancer cells. This occurs through targeting EGFR and its downstream signal pathways, leading to down-regulation of several key proteins involved in cell growth and survival (Zhu et al., 2018).
Breast Cancer Treatment In breast cancer cells, isorhapontigenin induces cell death, cell cycle arrest, and inhibits cell proliferation. This effect is mediated through the inhibition of sphingosine kinase, controlling tubulin polymerization, and regulating MAPK/PI3K-mediated cell cycle arrest (Subedi et al., 2019).
Anti-Diabetic Effects Isorhapontigenin improves diabetes in mice by regulating the activity and stability of PPARγ in adipocytes. It enhances insulin sensitivity and glucose tolerance, suggesting its potential as a nutraceutical agent for diabetes treatment (Chu et al., 2020).
Neuroprotective Impacts ISO exhibits neuroprotective impacts against cerebral ischemia/reperfusion injuries in rats, possibly related to the activation of the PI3K/Akt signaling pathway (Sun & Cui, 2020).
Inhibition of Respiratory Burst in Neutrophils Isorhapontigenin shows an inhibitory effect on superoxide anion and hydrogen peroxide production in activated rat neutrophils, suggesting its role in modulating inflammatory responses (Fang & Liu, 2002).
Antioxidative Activity ISO possesses potent antioxidative activity, inhibiting lipid peroxidation in various biological systems and showing effects similar to vitamin E (Wang, Lin, & Liu, 2001).
Inhibition of Platelet Activation Isorhapontigenin selectively inhibits ADP-induced platelet aggregation, affecting integrin αIIbβ3 signaling and decreasing Akt phosphorylation. This highlights its potential role in preventing thrombotic diseases (Ravishankar et al., 2019).
Impact on Autophagy and Cellular Transport ISO induces autophagy in human bladder cancer cells and affects cellular transport mechanisms, indicating its broader implications in cell biology (Liang et al., 2016), (Yuan et al., 2017).
Renoprotective Effects Isorhapontigenin exhibits renoprotective effects in type 2 diabetic rats, possibly through the modulation of the NF-κB signaling pathway, suggesting its therapeutic potential in diabetic nephropathy (Qiu et al., 2016).
Mechanism of Action
Biochemical Pathways
The biosynthesis of Isorhapontin, a major tetrahydroxystilbene in spruce, proceeds via resveratrol and is enhanced by fungal infection . It is the glucoside of isorhapontigenin , a tetrahydroxylated stilbenoid with a methoxy group . The biosynthesis pathway of this compound is crucial for the defense mechanism of spruce species .
Action Environment
This compound can be found in mycorrhizal and non-mycorrhizal roots of Norway spruces (Picea abies), in the bark of Picea sitchensis, or in white spruce (Picea glauca) . The presence of fungal infection enhances the biosynthesis of this compound . This suggests that the action, efficacy, and stability of this compound might be influenced by environmental factors such as the presence of fungi and the type of plant tissue it is found in.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Isorhapontin involves the conversion of resveratrol to Isorhapontin through several chemical reactions.", "Starting Materials": [ "Resveratrol", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Benzoyl chloride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Resveratrol is reacted with sodium hydride in methanol to form the sodium salt of resveratrol.", "The sodium salt of resveratrol is then reacted with hydrochloric acid to form resveratrol hydrochloride.", "Resveratrol hydrochloride is reacted with sodium hydroxide to form resveratrol.", "Resveratrol is then reacted with acetic anhydride and pyridine to form resveratrol acetate.", "Resveratrol acetate is then reacted with methanesulfonic acid and dimethylformamide to form 3,5-dimethoxy-4'-hydroxyacetophenone.", "3,5-dimethoxy-4'-hydroxyacetophenone is then reacted with triethylamine and benzoyl chloride to form 3,5-dimethoxy-4'-benzoyloxyacetophenone.", "3,5-dimethoxy-4'-benzoyloxyacetophenone is then reduced with sodium borohydride in acetic acid to form Isorhapontin.", "Isorhapontin is then purified and isolated using ethanol." ] } | |
CAS RN |
32727-29-0 |
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
KROOOMRLDATLKO-NNLCMMBNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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